N-butyl-N-(1,1-dioxo-1??-thiolan-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide typically involves the reaction of N-butylamine with a cyclopropanecarboxylic acid derivative and a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide
- N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide
- N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(3-nitrophenoxy)acetamide
Uniqueness
N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a thiolane ring with a sulfone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-2-3-7-13(12(14)10-4-5-10)11-6-8-17(15,16)9-11/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPOHAWCBUQQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087415 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.